1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a difluorophenyl group and a tert-butyl ester group. The stereochemistry of the compound is denoted by the (2S)- configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluorophenyl group and the tert-butyl ester group. Common reagents used in these reactions include various fluorinating agents, protecting groups, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, especially in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- can be compared with other similar compounds, such as:
1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)-: This compound features an oxo group and an ethyl ester group, providing different chemical properties and reactivity.
1,2-Pyrrolidinedicarboxylic acid, 3-methoxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-: The presence of a methoxy group and a different stereochemistry distinguishes this compound from the target compound.
The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20F2NO4- |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H21F2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/p-1/t17-/m0/s1 |
InChI Key |
UOBIEKXTHCSFGK-KRWDZBQOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC(=C(C=C2)F)F)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)F)F)C(=O)[O-] |
Origin of Product |
United States |
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